5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one
Description
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a benzylidene group, an ethoxy group, and a phenyl group attached to a cyclopentene ring
Properties
CAS No. |
647024-77-9 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O2/c1-2-22-19-14-17(16-11-7-4-8-12-16)18(20(19)21)13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
InChI Key |
ZAPNWCCUKZOUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(C(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one typically involves the condensation of benzaldehyde derivatives with cyclopentanone derivatives under basic or acidic conditions. Common reagents used in the synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or ethoxy groups, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzylidene or ethoxy derivatives.
Scientific Research Applications
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidenethiazolidine-2,4-dione: Known for its biological activities, including anticancer and anti-inflammatory properties.
2,5-Bis(4-methylbenzylidene)cyclopentanone:
4-Benzylidene-2-phenyloxazolin-5-one: Studied for its photochemical properties and potential use in photodynamic therapy.
Uniqueness
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, differentiates it from other benzylidene derivatives, potentially leading to unique interactions with molecular targets and novel applications in various fields.
Biological Activity
5-Benzylidene-2-ethoxy-4-phenylcyclopent-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopentene core with various substituents that contribute to its biological properties. The molecular formula is with a molecular weight of 310.40 g/mol. Its structure plays a crucial role in determining its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22O2 |
| Molecular Weight | 310.40 g/mol |
| CAS Number | 647024-77-9 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer progression.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for tumor growth and survival.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at the University of Liverpool evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Anticancer Research : In a study published in Pharmaceutical Biology, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it significantly reduced cell viability with an IC50 value of 15 µM in MCF-7 cells, highlighting its potential as a lead compound for anticancer drug development .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural similarities, this compound exhibits unique biological activities due to specific functional groups that enhance its interaction with biological targets.
| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 15 |
| Chalcone Derivative A | Moderate | Moderate | 20 |
| Chalcone Derivative B | Low | High | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
